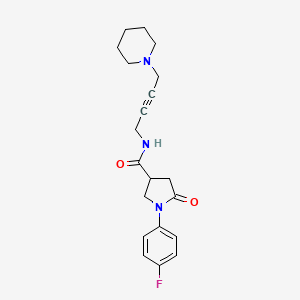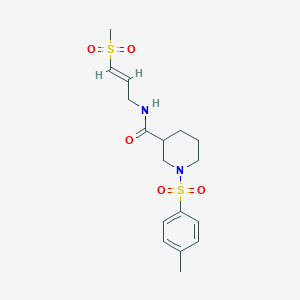![molecular formula C22H21N5O2S B2936708 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 896315-91-6](/img/structure/B2936708.png)
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a diverse arrangement of functional groups, including a methoxyphenyl group, pyrrole ring, triazole ring, sulfanyl group, and an acetamide moiety, contributing to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with the preparation of the core triazole ring structure through cyclization reactions involving appropriate hydrazine derivatives and nitriles.
Functional Group Introductions:
Formation of the Sulfanyl Linkage: : The crucial sulfanyl linkage is formed via thiolation reactions with suitable thiolating agents under controlled conditions.
Final Acetamide Formation: : The final step involves the formation of the acetamide moiety through an amidation reaction, typically using N-methyl-N-phenylacetamide and activating agents like carbodiimides.
Industrial Production Methods
While laboratory synthesis focuses on high-purity yields for research purposes, industrial production of this compound may employ similar synthetic routes with optimizations for scale-up. Advanced techniques such as continuous flow chemistry and catalytic processes are often utilized to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
This compound undergoes various chemical reactions, primarily influenced by its functional groups:
Oxidation: : The methoxyphenyl group and sulfanyl linkage can undergo oxidation to form sulfoxides and sulfones.
Reduction: : The pyrrole and triazole rings can undergo reduction under specific conditions to yield corresponding dihydropyrrole and dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, alkylating agents, sulfonating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Dihydropyrrole, dihydrotriazole derivatives.
Substitution Products: : Halogenated, alkylated, and sulfonated derivatives.
科学研究应用
This compound finds extensive applications in various scientific domains:
Chemistry: : Utilized as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: : Employed in biological assays to study enzyme inhibition and receptor binding due to its unique structural features.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of specialty materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism by which 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide exerts its effects depends on its interactions with specific molecular targets. It primarily acts through:
Binding to Enzymes: : Inhibiting enzyme activity by occupying active sites or altering enzyme conformation.
Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.
Disruption of Cellular Processes: : Influencing cell cycle regulation and apoptosis through interaction with key cellular proteins.
相似化合物的比较
Several compounds share structural similarities with 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide, including:
2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylacetamide: : Lacks the phenyl group in the acetamide moiety.
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide: : Features a chlorophenyl group instead of a methoxyphenyl group.
2-{[5-(2-hydroxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide: : Contains a hydroxyphenyl group in place of the methoxyphenyl group.
属性
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-25(17-10-4-3-5-11-17)20(28)16-30-22-24-23-21(27(22)26-14-8-9-15-26)18-12-6-7-13-19(18)29-2/h3-15H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEZMPSRKRPRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
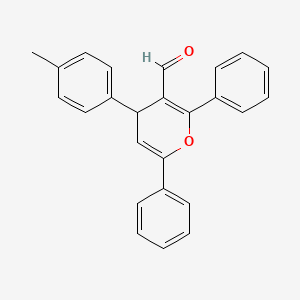
![2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2936629.png)
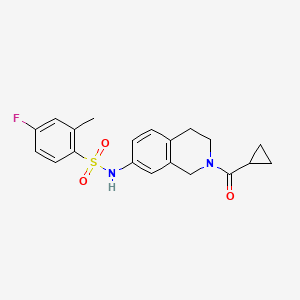
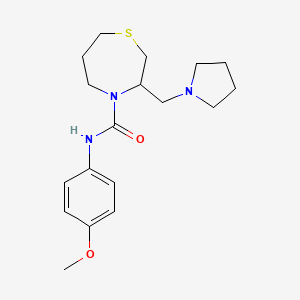
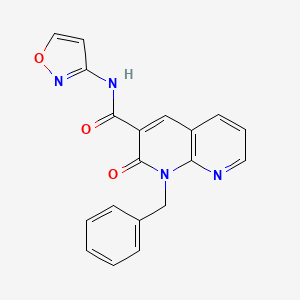
![3-[1-(4-chlorophenyl)-4-oxopyridazin-3-yl]-N-phenylpyrazole-1-carboxamide](/img/structure/B2936638.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2936639.png)
![Spiro[4.6]undec-3-en-2-one](/img/structure/B2936640.png)
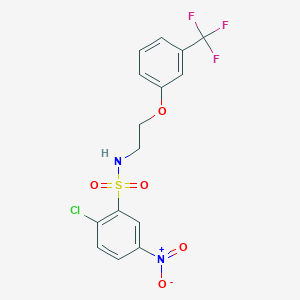
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2936642.png)
![Methyl 2-amino-2-[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2936643.png)
![6-Chloro-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]pyridine-2-carboxamide](/img/structure/B2936644.png)
